molecular formula C17H16N4O B5293509 N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5293509
M. Wt: 292.33 g/mol
InChI Key: JENMKUAODGWZOZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide is a chemical compound that features a benzamide core substituted with a 1,2,4-triazole ring and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) or coupling agents like HATU.

    Introduction of the 2,4-dimethylphenyl group: This step may involve a substitution reaction where the 2,4-dimethylphenyl group is attached to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzoic acid
  • N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzylamine
  • N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzyl alcohol

Uniqueness

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-6-7-16(13(2)8-12)20-17(22)14-4-3-5-15(9-14)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENMKUAODGWZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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